molecular formula C19H17NO2 B12528123 2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine

2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine

Cat. No.: B12528123
M. Wt: 291.3 g/mol
InChI Key: FKGBTOATJQCQCW-UHFFFAOYSA-N
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Description

2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a pyridine ring attached to a biphenyl structure with methoxy groups at the 4’ and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine typically involves the following steps:

  • Suzuki-Miyaura Coupling Reaction: : This reaction is commonly used to form the biphenyl structure. It involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction conditions include:

      Catalyst: Palladium(0) or Palladium(II) complexes

      Base: Potassium carbonate or sodium hydroxide

      Solvent: Tetrahydrofuran or dimethylformamide

      Temperature: 80-100°C

Industrial Production Methods

Industrial production of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of biphenyl derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. Additionally, the presence of methoxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: Similar in structure but lacks the biphenyl moiety.

    4,4’-Dimethoxybiphenyl: Contains the biphenyl structure with methoxy groups but lacks the pyridine ring.

    2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyridine: Similar but with only one methoxy group.

Uniqueness

2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to the combination of the biphenyl structure with methoxy groups and a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-[3-methoxy-2-(4-methoxyphenyl)phenyl]pyridine

InChI

InChI=1S/C19H17NO2/c1-21-15-11-9-14(10-12-15)19-16(6-5-8-18(19)22-2)17-7-3-4-13-20-17/h3-13H,1-2H3

InChI Key

FKGBTOATJQCQCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=C2OC)C3=CC=CC=N3

Origin of Product

United States

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